3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride
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Overview
Description
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, a methylamino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and aniline derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Coupling Reactions: The key step in the synthesis is the coupling of the trifluoromethyl group with the phenyl and methylamino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which can be further utilized in various synthetic applications .
Scientific Research Applications
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride include:
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylamino and phenyl groups contribute to its reactivity and potential biological activity .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-9(7-15,10(11,12)13)8-5-3-2-4-6-8;/h2-6,14-15H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJGAAENQBPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)(C1=CC=CC=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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